molecular formula C6H4ClFO B1350553 3-Chloro-2-fluorophenol CAS No. 2613-22-1

3-Chloro-2-fluorophenol

Cat. No.: B1350553
CAS No.: 2613-22-1
M. Wt: 146.54 g/mol
InChI Key: PCHPYNHSMSAJEU-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorophenol is an organic compound belonging to the phenol family. It is characterized by the presence of a chlorine atom at the third position and a fluorine atom at the second position on the benzene ring. The molecular formula of this compound is C6H4ClFO, and it has a molecular weight of 146.55 g/mol .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 3-Chloro-2-fluorophenol can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other compounds, and specific characteristics of the target organism or cells. For example, the compound’s solubility and stability can be affected by pH and temperature, which can in turn influence its bioavailability and activity.

Biochemical Analysis

Biochemical Properties

3-Chloro-2-fluorophenol plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction with these enzymes can lead to altered metabolic pathways and potential drug-drug interactions.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to changes in gene expression related to antioxidant defense mechanisms . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain dehydrogenases, which are essential for cellular respiration . This inhibition can result in decreased ATP production and altered cellular energy balance.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects. Over time, this compound can degrade into various byproducts, some of which may have different biochemical properties . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative cellular damage and altered cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while at higher doses, it can cause significant toxicity . Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models, indicating its potential for adverse effects at elevated concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its degradation and detoxification. It interacts with enzymes such as cytochrome P450s and dehydrogenases, which facilitate its breakdown into less toxic metabolites . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism and its potential for bioaccumulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its toxic effects . The distribution pattern of this compound is essential for understanding its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-fluorophenol can be synthesized through various methods. One common approach involves the halogenation of phenol derivatives. For instance, the reaction of 2-fluorophenol with chlorine gas in the presence of a catalyst can yield this compound. The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure selective chlorination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and cytotoxic properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluorophenol is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The ortho positioning of the fluorine atom relative to the hydroxyl group can enhance its acidity and reactivity compared to other isomers .

Properties

IUPAC Name

3-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHPYNHSMSAJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378660
Record name 3-Chloro-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2613-22-1
Record name 3-Chloro-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-fluorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

728 g of 3-chloro-2-fluoroaniline was added to a reactor having 6,860 g of 30.6% sulfuric acid placed therein, followed by stirring for 30 minutes at 80° C. Thereafter, the mixture was cooled to −10° C., and 952 g of a 37.0% sodium nitrite aqueous solution was added dropwise thereto over 90 minutes in a temperature range of −10 to −5° C., followed by stirring for 30 minutes in that temperature range. The resulting reaction mixture was added to another reactor having 4,100 g of 51.2% sulfuric acid, 1,500 g of copper sulfate and 3,000 mL of toluene placed therein over 6 hours in a temperature range of 80 to 85° C., followed by stirring for 30 minutes in that temperature range. The resulting reaction mixture was cooled to a temperature range of 70 to 75° C. and left at rest to separate into two layers, i.e., an organic layer and an aqueous layer, and the organic layer was collected. The aqueous layer was cooled to 20° C., and copper sulfate was filtered off, followed by extracting with 1,200 mL toluene twice. The organic layer obtained by extraction was washed with 700 mL of water and subjected to fractional distillation to obtain 300 g of 3-chloro-2-fluorophenol (b5). The compound had a boiling point of 60 to 62° C./1 mmHg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-fluorophenol
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3-Chloro-2-fluorophenol
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3-Chloro-2-fluorophenol
Reactant of Route 5
3-Chloro-2-fluorophenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.